An In-depth Technical Guide to the Chemical Properties and Structure of Dimethylcarbamic Acid
An In-depth Technical Guide to the Chemical Properties and Structure of Dimethylcarbamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamic acid (DMCA) is a simple carbamic acid derivative that serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its derivatives, most notably carbamate (B1207046) esters, exhibit a wide range of biological activities, with a significant number acting as potent inhibitors of acetylcholinesterase (AChE).[1] This property has led to their extensive use as insecticides and as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of dimethylcarbamic acid, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Identification
Dimethylcarbamic acid is characterized by a carboxylic acid group attached to a nitrogen atom that is substituted with two methyl groups.[2][3] The presence of the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group leads to resonance stabilization, which influences the molecule's geometry and reactivity.
Below is a 2D representation of the dimethylcarbamic acid structure:
Caption: 2D Structure of Dimethylcarbamic Acid
Key identifiers for dimethylcarbamic acid are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | dimethylcarbamic acid[1][4] |
| CAS Number | 7260-94-8[1][4] |
| Molecular Formula | C₃H₇NO₂[1][2][3][4] |
| Molecular Weight | 89.09 g/mol [1][4] |
| InChI | InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)[1][3][4] |
| InChIKey | DWLVWMUCHSLGSU-UHFFFAOYSA-N[1][4] |
| Canonical SMILES | CN(C)C(=O)O[1][4] |
Physicochemical Properties
The physicochemical properties of dimethylcarbamic acid are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the following tables.
Table 1: Physical Properties of Dimethylcarbamic Acid
| Property | Value | Reference |
| pKa | -1.67 ± 0.12 (Predicted) | [1] |
| Boiling Point | 144.7 °C at 760 mmHg | [5] |
| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [5] |
| logP | -0.2 (Computed) | [4] |
Table 2: Solubility of Dimethylcarbamic Acid
| Solvent | Solubility | Reference |
| Water | ~626 g/L at 25°C (Predicted) | [1] |
| Ethanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Chloroform | Sparingly soluble | [1] |
| Methanol | Slightly soluble | [1] |
Synthesis and Reactivity
Dimethylcarbamic acid can be synthesized through several routes, though its isolation in a pure form can be challenging due to its inherent instability.
Synthesis Methods
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Hydrolysis of Dimethylcarbamoyl Chloride: The most direct method for the preparation of dimethylcarbamic acid is the hydrolysis of its corresponding acyl chloride, dimethylcarbamoyl chloride.[6] This reaction is typically rapid and proceeds by nucleophilic attack of water on the carbonyl carbon.
-
Generalized Reaction Scheme: (CH₃)₂NCOCl + H₂O → (CH₃)₂NCOOH + HCl
-
-
Reaction of Dimethylamine (B145610) with Carbon Dioxide: Dimethylamine reacts with carbon dioxide in a reversible manner to form dimethylcarbamic acid.[7] This reaction is often carried out in the presence of a base to drive the equilibrium towards the carbamic acid salt.
-
Generalized Reaction Scheme: (CH₃)₂NH + CO₂ ⇌ (CH₃)₂NCOOH
-
Due to the limited stability of dimethylcarbamic acid, detailed experimental protocols for its isolation are not widely published. It is often generated in situ for subsequent reactions. For the synthesis of its more stable precursor, dimethylcarbamoyl chloride, established procedures are available.
Key Chemical Reactions
Dimethylcarbamic acid and its derivatives undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis.
-
Esterification: Dimethylcarbamic acid reacts with alcohols to form carbamate esters. This is a fundamental reaction for the synthesis of many biologically active compounds.
-
Decomposition: Upon heating, dimethylcarbamic acid can decompose to dimethylamine and carbon dioxide.
-
Salt Formation: As an acid, it reacts with bases to form dimethylcarbamate (B8479999) salts.
Biological Activity and Signaling Pathways
The primary biological significance of dimethylcarbamic acid lies in the activity of its derivatives, particularly as inhibitors of acetylcholinesterase (AChE).
Acetylcholinesterase Inhibition
Carbamate derivatives of dimethylcarbamic acid act as pseudo-irreversible inhibitors of AChE. The mechanism involves the carbamoylation of a serine residue in the active site of the enzyme, rendering it inactive.[5][8][9] This inhibition leads to an increase in the levels and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.
The general mechanism of AChE inhibition by carbamates is depicted in the following workflow:
Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Neuroprotective Signaling of a Dimethylcarbamic Acid Derivative
A notable derivative of dimethylcarbamic acid, has been shown to exhibit neuroprotective effects through its action as a sigma-1 (σ1) receptor antagonist. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating various cellular processes, including calcium signaling, ion channel function, and neuronal survival.
Antagonism of the σ1 receptor by this derivative is thought to initiate a signaling cascade that promotes neuronal survival and plasticity. This pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates downstream signaling pathways such as the PI3K/Akt and MEK/ERK pathways, ultimately leading to the expression of pro-survival genes.
A simplified representation of this proposed neuroprotective signaling pathway is shown below:
Caption: Proposed Neuroprotective Signaling of a σ1-Receptor Antagonist Derivative.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible research. Below is a representative protocol for a key assay relevant to the biological activity of dimethylcarbamic acid derivatives.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to determine the AChE inhibitory activity of compounds. It is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (dimethylcarbamic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
20 µL of the test compound solution (or solvent for control).
-
140 µL of phosphate buffer.
-
20 µL of the AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
Dimethylcarbamic acid, despite its inherent instability, is a molecule of significant interest in medicinal chemistry and agrochemical research. Its derivatives have demonstrated potent biological activities, particularly as acetylcholinesterase inhibitors. A thorough understanding of its chemical properties, structure, and reactivity is paramount for the rational design and synthesis of novel therapeutic agents and other commercially valuable compounds. This technical guide provides a foundational understanding for researchers and professionals working in these fields, summarizing key data and outlining relevant experimental considerations. Further research into the stabilization and controlled reactivity of dimethylcarbamic acid itself could open new avenues for its application in organic synthesis.
References
- 1. Buy Dimethylcarbamic acid | 7260-94-8 [smolecule.com]
- 2. CAS 4137-10-4: dimethylcarbamic acid | CymitQuimica [cymitquimica.com]
- 3. CAS 7260-94-8: N,N-Dimethylcarbamic acid | CymitQuimica [cymitquimica.com]
- 4. N,N-Dimethylcarbamic acid | C3H7NO2 | CID 44946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bloomtechz.com [bloomtechz.com]
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